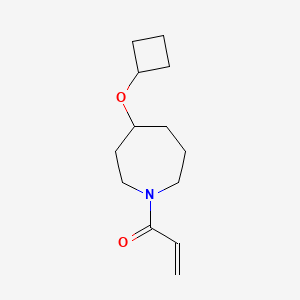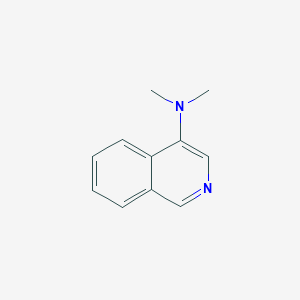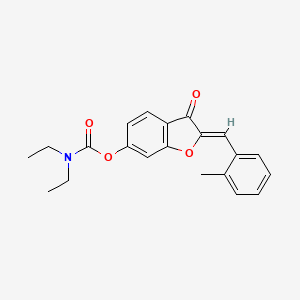
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one is a chemical compound that is commonly referred to as CBPA. It is an important research tool in the field of neuroscience and has been used extensively in scientific research to understand the mechanisms of various neurological disorders. CBPA is a highly potent and selective antagonist of GABAA receptors and has been found to be effective in the treatment of various neurological disorders.
Mécanisme D'action
CBPA acts as a potent and selective antagonist of GABAA receptors. It binds to the receptor and blocks the effects of GABA on the receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which results in an increase in neuronal activity. This mechanism of action makes CBPA an effective tool in the study of the role of GABA in various neurological disorders.
Biochemical and Physiological Effects:
CBPA has been found to have several biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, which can lead to an increase in anxiety, depression, and seizures. CBPA has also been found to have an effect on the sleep-wake cycle, with studies showing that it can increase wakefulness and decrease sleep.
Avantages Et Limitations Des Expériences En Laboratoire
CBPA has several advantages as a research tool. It is highly potent and selective, which makes it an effective tool in the study of the role of GABA in various neurological disorders. It also has a long half-life, which makes it useful for studying the long-term effects of GABA on the central nervous system. However, CBPA also has some limitations. It is highly toxic and can be dangerous if not handled properly. It also has a short shelf life, which can make it difficult to use in long-term studies.
Orientations Futures
There are several future directions for the use of CBPA in scientific research. One area of research is the study of the role of GABA in various neurological disorders. CBPA can be used to study the effects of GABA on the central nervous system and its role in the development of these disorders. Another area of research is the development of new drugs based on CBPA. CBPA can be used as a starting point for the development of new drugs that target GABAA receptors and have fewer side effects than current drugs.
Méthodes De Synthèse
The synthesis of CBPA is a complex process that involves several steps. The synthesis starts with the reaction of 4-bromobutyric acid with cyclobutanol to form the corresponding bromoester. The bromoester is then reacted with sodium azide to form the azidoester. The azidoester is then reduced with hydrogen gas in the presence of palladium on carbon to form the amine. The amine is then reacted with propiolaldehyde in the presence of a base to form CBPA.
Applications De Recherche Scientifique
CBPA has been extensively used in scientific research to study the mechanisms of various neurological disorders. It has been found to be effective in the treatment of anxiety, depression, epilepsy, and sleep disorders. CBPA is a highly selective antagonist of GABAA receptors and has been found to be effective in blocking the effects of GABA on these receptors. This makes it an important research tool in the study of the role of GABA in various neurological disorders.
Propriétés
IUPAC Name |
1-(4-cyclobutyloxyazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)14-9-4-7-12(8-10-14)16-11-5-3-6-11/h2,11-12H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYXDJJKQRWVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(CC1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/no-structure.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)
![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)
![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)
![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)


![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)